molecular formula C12H11B B3242335 4-bromo-1,5-dimethyl-naphthalene CAS No. 15095-54-2

4-bromo-1,5-dimethyl-naphthalene

Cat. No.: B3242335
CAS No.: 15095-54-2
M. Wt: 235.12 g/mol
InChI Key: XTBNCFCOYAFCIB-UHFFFAOYSA-N
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Description

4-Bromo-1,5-dimethyl-naphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of a bromine atom and two methyl groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,5-dimethyl-naphthalene typically involves the bromination of 1,5-dimethyl-naphthalene. This reaction is carried out in the presence of bromine and a catalyst, such as iron powder. The reaction conditions, including the amount of catalyst and temperature, can influence the yield and selectivity of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,5-dimethyl-naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-1,5-dimethyl-naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-1,5-dimethyl-naphthalene involves its interaction with specific molecular targets. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1,5-dimethyl-naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications.

Properties

IUPAC Name

4-bromo-1,5-dimethylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-8-6-7-11(13)12-9(2)4-3-5-10(8)12/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBNCFCOYAFCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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